Product packaging for O-(2-Methylphenyl)-D-serine(Cat. No.:)

O-(2-Methylphenyl)-D-serine

Cat. No.: B8233729
M. Wt: 195.21 g/mol
InChI Key: RFAZJIDYGIFGHO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(2-Methylphenyl)-D-serine is a synthetic D-amino acid derivative of the endogenous neuromodulator D-serine, offered as a high-purity research chemical for investigative applications. D-serine is a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor essential for synaptic plasticity, learning, and memory formation . The activation of NMDA receptors requires the simultaneous binding of both glutamate and a co-agonist, either glycine or D-serine . Research indicates that D-serine may be the dominant endogenous co-agonist for synaptic NMDA receptors, playing a particularly critical role in mediating NMDA receptor-dependent neurotoxicity and synaptic signaling . Due to its central role in glutamatergic transmission, the NMDA receptor co-agonist site is a prime target for investigating the pathophysiology and treatment of central nervous system (CNS) disorders. Dysfunction of NMDA receptors has been implicated in conditions such as schizophrenia, cognitive deficits, and neurodegenerative diseases . Researchers are exploring modulators of the D-serine pathway, including synthetic derivatives, to bidirectionally regulate NMDA receptor activity for potential therapeutic benefit . As a modified D-serine analog, this compound is intended for use in fundamental neuroscience research, receptor binding studies, and as a potential tool compound in the development of novel therapeutic strategies for CNS conditions linked to NMDA receptor hypofunction or hyperfunction. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B8233729 O-(2-Methylphenyl)-D-serine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(2-methylphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7-4-2-3-5-9(7)14-6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAZJIDYGIFGHO-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OC[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of O Arylated D Serine Derivatives

Influence of O-Aryl Moieties on Biological Activity

The introduction of an aryl group to the oxygen atom of D-serine significantly alters the molecule's steric and electronic properties, which in turn can profoundly impact its interaction with biological targets. The aryl moiety can engage in various non-covalent interactions, such as pi-stacking, hydrophobic interactions, and van der Waals forces, with the amino acid residues of a receptor's binding pocket.

Research into various O-arylated amino acids has shown that the O-aryl moiety can serve as a scaffold for further functionalization, allowing for the fine-tuning of biological activity. The systematic modification of this group is a cornerstone of SAR studies in this chemical class.

Positional and Substituent Effects on the Aryl Group (e.g., Methylphenyl)

The position and nature of substituents on the aryl ring of O-arylated D-serine derivatives are critical determinants of their biological activity. The specific compound, O-(2-Methylphenyl)-D-serine, features a methyl group at the ortho position of the phenyl ring. The placement of this substituent has significant implications for the molecule's conformation and its potential interactions with a receptor.

Positional Isomerism: The biological activity of a methylphenyl-D-serine derivative can vary dramatically depending on whether the methyl group is in the ortho (2-), meta (3-), or para (4-) position.

Ortho-substitution (e.g., this compound): An ortho-substituent can induce a conformational bias by restricting the rotation of the aryl ring around the C-O-C bond. This steric hindrance can either be beneficial, by locking the molecule into a bioactive conformation, or detrimental, by preventing optimal binding. The ortho-methyl group might also engage in specific hydrophobic interactions within a targeted binding pocket.

Para-substitution: A para-substituent is typically the most sterically accessible and can extend into a deeper region of a binding pocket. Its electronic effects can also significantly modulate the properties of the entire molecule.

Substituent Effects: Beyond the position, the nature of the substituent itself is paramount. A methyl group, as in this compound, is a small, lipophilic, and weakly electron-donating group. The impact of different substituents can be systematically evaluated to build a comprehensive SAR model. For example, replacing the methyl group with:

Electron-donating groups (e.g., methoxy, amino): These groups can increase the electron density of the aryl ring, potentially enhancing pi-stacking interactions. masterorganicchemistry.com

Electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl): These groups decrease the electron density of the aryl ring and can participate in dipole-dipole or other specific interactions. masterorganicchemistry.com

Larger alkyl groups (e.g., ethyl, isopropyl): These can probe the size and shape of the hydrophobic pocket in the receptor.

Hydrogen bond donors/acceptors (e.g., hydroxyl, cyano): These can form specific hydrogen bonds with the receptor, which can significantly enhance binding affinity.

The following table illustrates a hypothetical SAR for O-(methylphenyl)-D-serine derivatives based on general medicinal chemistry principles, as specific experimental data for this series is not widely available.

CompoundSubstituentPositionPredicted Biological ActivityRationale
1 -CH₃Ortho (2-)ModerateSteric hindrance may force a favorable or unfavorable conformation. Potential for hydrophobic interaction.
2 -CH₃Meta (3-)Low to ModerateLess steric influence than ortho. Electronic effects are modest.
3 -CH₃Para (4-)Moderate to HighThe substituent can extend into a hydrophobic pocket without significant steric clash.
4 -OCH₃Para (4-)HighThe electron-donating nature and potential for hydrogen bonding could enhance binding.
5 -ClPara (4-)HighThe electron-withdrawing character and ability to form halogen bonds may be beneficial.

Stereochemical Considerations in O-Arylated D-Serine SAR

Stereochemistry is a critical aspect of the SAR for O-arylated D-serine derivatives. Biological systems, particularly receptors and enzymes, are chiral environments, and as such, they often exhibit a high degree of stereoselectivity towards their ligands.

The parent amino acid, serine, exists as two enantiomers: D-serine and L-serine. It is well-established that for co-agonist activity at the NMDA receptor, the D-enantiomer is significantly more potent than the L-enantiomer. researchgate.net This stereochemical preference is expected to be retained in its O-arylated derivatives. Therefore, O-arylated D-serine analogues are predicted to be more active at the NMDA receptor than their corresponding L-serine counterparts.

The introduction of the O-aryl moiety does not create a new stereocenter at the alpha-carbon of the serine backbone. However, the conformational restrictions imposed by the aryl group, as discussed in the context of positional isomerism, can influence how the chiral center of the D-serine is presented to the binding site. For instance, an ortho-substituent on the aryl ring could lead to atropisomerism if the rotation around the C-O-C bond is sufficiently hindered, introducing another element of chirality to the molecule.

The precise three-dimensional arrangement of the amino group, the carboxylic acid group, and the O-arylated side chain is crucial for optimal interaction with the chiral binding pocket of the target receptor. Any modification to the O-aryl group must be considered in the context of how it affects this spatial arrangement.

Rational Design Principles for Novel O-Arylated D-Serine Analogues

The rational design of novel O-arylated D-serine analogues is guided by the SAR data gathered from systematic modifications of the lead compounds. The goal is to develop new molecules with improved therapeutic properties. Key principles in this design process include:

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, a methyl group could be replaced by a chlorine atom or a cyano group to probe the electronic and steric requirements of the binding site.

Conformational Constraint: Introducing conformational rigidity into a molecule can reduce the entropic penalty upon binding and can lead to increased potency and selectivity. This can be achieved by introducing bulky groups (like the ortho-methyl group), incorporating the aryl ring into a larger ring system, or introducing double or triple bonds into the linker.

Pharmacophore Modeling: Based on the SAR of a series of active compounds, a 3D pharmacophore model can be generated. This model defines the essential structural features and their spatial arrangement required for biological activity. This model can then be used to virtually screen for new compounds or to guide the design of novel analogues that fit the pharmacophore.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational techniques such as molecular docking can be employed to predict how different O-arylated D-serine analogues will bind. This allows for the in-silico evaluation of designed compounds before their chemical synthesis, saving time and resources.

The following table outlines a hypothetical design strategy for novel analogues based on this compound.

Design StrategyProposed ModificationRationale
Probe for larger hydrophobic pockets Replace 2-methyl with 2-ethyl or 2-isopropyl.To explore the size limits of the hydrophobic pocket interacting with the ortho-substituent.
Introduce hydrogen bonding capability Replace 2-methyl with 2-hydroxyl or 2-amino.To form specific hydrogen bonds with the receptor and potentially increase affinity.
Modulate electronic properties Replace 2-methyl with 2-fluoro or 2-chloro.To investigate the influence of electron-withdrawing groups at the ortho position.
Increase conformational rigidity Synthesize a derivative where the 2-methyl group is part of a fused ring system (e.g., a tetrahydro-naphthalene group).To lock the conformation and potentially increase potency and selectivity.

By systematically applying these rational design principles, it is possible to navigate the chemical space of O-arylated D-serine derivatives and identify novel compounds with optimized biological activity for potential therapeutic applications.

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The search results consistently provide information on the broader topics of D-serine, NMDA receptor co-agonists, allosteric modulation, serine racemase, D-amino acid oxidase (DAAO), and various amino acid transporters like ASCT1 and ASCT2. However, none of the available resources mention or provide data specifically for "this compound."

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this particular compound. To fulfill the user's request, specific research data on the biological activity of "this compound" would be required.

Mechanistic Investigations and Biological Implications of O 2 Methylphenyl D Serine and Analogues

Neurobiological Effects in In Vitro and Ex Vivo Models

The neurobiological activities of D-serine and its analogues, such as O-(2-Methylphenyl)-D-serine, are primarily linked to their function as modulators of the N-methyl-D-aspartate receptor (NMDAR). This receptor is fundamental to excitatory synaptic transmission and plasticity in the central nervous system. frontiersin.orgnih.gov The activation of NMDARs is unique as it requires the binding of both the neurotransmitter glutamate (B1630785) and a co-agonist. nih.govnih.gov D-serine is now recognized as a key endogenous co-agonist at the glycine-binding site of the NMDAR, particularly at synapses in forebrain regions. nih.govmdpi.comnih.gov Its availability in the synaptic cleft is a critical determinant of NMDAR activity and downstream neuronal processes.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a primary cellular mechanism underlying learning and memory. nih.govkrigolsonteaching.com The most extensively studied forms of synaptic plasticity are NMDAR-dependent long-term potentiation (LTP) and long-term depression (LTD). krigolsonteaching.com D-serine is essential for the induction of these processes. nih.govnih.gov

LTP, a long-lasting enhancement in signal transmission between two neurons, is typically induced by high-frequency stimulation. krigolsonteaching.comyoutube.com This strong stimulation leads to the removal of a magnesium ion block in the NMDAR channel, allowing an influx of calcium ions, which initiates a cascade of signaling events that strengthen the synapse. youtube.com The presence of D-serine as a co-agonist is a prerequisite for the NMDAR channel to open upon glutamate binding and depolarization. nih.govnih.gov Studies have demonstrated that the enzymatic degradation of endogenous D-serine with D-amino acid oxidase (DAAO) prevents LTP induction in hippocampal slices, an effect that can be reversed by the application of exogenous D-serine. nih.govnih.gov This highlights that D-serine, released by astrocytes and potentially neurons, is necessary for NMDAR-dependent LTP. nih.govnih.gov

Conversely, LTD is a long-lasting reduction in synaptic efficacy that can be induced by low-frequency stimulation. nih.govkrigolsonteaching.com This process also involves NMDAR activation but leads to a smaller, more prolonged increase in postsynaptic calcium, which activates different downstream enzymes (phosphatases) that weaken the synapse. krigolsonteaching.com Interestingly, recent research has uncovered a more complex role for D-serine, showing that it can inhibit non-ionotropic NMDAR signaling, a pathway that can lead to LTD. nih.gov The availability of D-serine can therefore modulate the threshold and direction of synaptic plasticity, determining whether a synapse undergoes potentiation or depression. nih.gov

Plasticity MechanismRole of D-Serine PathwayKey Findings
Long-Term Potentiation (LTP) Essential Co-agonist for NMDAR activationRequired for the calcium influx that triggers LTP. nih.govyoutube.com Depletion of D-serine blocks LTP induction. nih.gov
Long-Term Depression (LTD) Modulator of NMDAR signalingD-serine availability can influence the induction of LTD. nih.govkrigolsonteaching.com It has been found to inhibit non-ionotropic NMDAR signaling that can lead to LTD. nih.gov
Synapse Stability Postsynaptic SignalingExogenous D-serine enhances interactions between serine racemase (SR) and PSD-95, increasing the number of glutamatergic synapses. frontiersin.org

D-serine functions as a critical regulator of neuronal communication by directly gating the activity of synaptic NMDARs. frontiersin.orgnih.gov It is considered a gliotransmitter, synthesized in and released from astrocytes that ensheath synapses, as well as a neuromodulator released directly by postsynaptic neurons. nih.govnih.govnih.gov The synthesis of D-serine from L-serine is catalyzed by the enzyme serine racemase (SR). nih.govfrontiersin.org

The release of D-serine is a tightly regulated process. In astrocytes, glutamate released from presynaptic terminals can activate glial AMPA receptors, triggering a calcium-dependent release of D-serine into the synaptic cleft. nih.govnih.gov This establishes a dynamic interplay where the principal excitatory neurotransmitter, glutamate, promotes the availability of its own co-agonist, ensuring efficient NMDAR activation. nih.gov Neuronal release of D-serine from postsynaptic sites may act as an autocrine signal, priming NMDARs to respond immediately to presynaptic glutamate release. nih.gov

The clearance of D-serine from the synapse, which terminates its signal, is mediated by specific amino acid transporters, including the Alanine-Serine-Cysteine Transporter (ASCT). nih.govnih.gov This transport system provides a mechanism to control the extracellular concentration of D-serine and thus the level of NMDAR activation. nih.gov Research indicates that D-serine preferentially modulates synaptic NMDARs, which are crucial for plasticity, while glycine (B1666218) may have a more dominant role at extrasynaptic NMDARs. nih.govfrontiersin.org Through these mechanisms of synthesis, release, and reuptake, the D-serine pathway fine-tunes the efficacy of glutamatergic neurotransmission and regulates the flow of information within neural circuits. nih.gov

The D-serine pathway plays a significant role during the formation of the nervous system. nih.gov The expression of D-serine and its synthesizing enzyme, serine racemase, is developmentally regulated, with levels increasing during early postnatal periods that are critical for synaptic maturation and circuit refinement. nih.gov

One of the well-documented roles for D-serine in development is in neuronal migration. Studies in the cerebellum have shown that D-serine is released from Bergmann glia and acts as a chemical signal that enhances the migration of granule cell neurons to their correct positions in the cerebellar cortex. nih.gov Inhibiting D-serine synthesis or degrading it with D-amino acid oxidase disrupts this migratory process. nih.gov

More recently, D-serine has been shown to be essential for the proper development of cortical inhibitory circuits. researchgate.net NMDARs are critical for the development of cortical interneurons (CINs), which are responsible for establishing the brain's excitatory/inhibitory balance. researchgate.net Research using serine racemase knockout mice demonstrated that a lack of D-serine leads to a significant reduction in the density of specific types of interneurons (parvalbumin-positive) in the prefrontal cortex. researchgate.net This deficit in inhibitory neurons during development results in impaired inhibitory synaptic transmission in mature cortical circuits. researchgate.net These findings indicate that D-serine is a key developmental signal required for the migration, maturation, and integration of neurons into functional circuits. nih.govresearchgate.net

Preclinical Investigations in Disease Models Involving D-Serine Pathways

Dysregulation of the D-serine pathway has been implicated in the pathophysiology of several neurological and psychiatric disorders, primarily those involving abnormal NMDAR function. Preclinical models have been instrumental in exploring these links.

Schizophrenia: A leading hypothesis for schizophrenia posits that the disorder arises from NMDAR hypofunction. nih.govfrontiersin.org Consistent with this, multiple studies have reported decreased levels of D-serine in the cerebrospinal fluid and blood of schizophrenia patients. frontiersin.orgfrontiersin.org Preclinical research using animal models supports this connection. For instance, mice lacking the serine racemase gene (SR-/-) exhibit an 85% reduction in brain D-serine levels and display behavioral and synaptic abnormalities reminiscent of schizophrenia, such as cognitive deficits and reduced social interaction. researchgate.net Importantly, treatment of these mice with D-serine can reverse many of these pathological changes. researchgate.net These findings have spurred clinical investigations into D-serine and other compounds that enhance signaling at the NMDAR co-agonist site as potential treatments for the negative and cognitive symptoms of schizophrenia. mdpi.comnih.govfrontiersin.org

Ischemic Stroke: While essential for normal brain function, overactivation of NMDARs leads to excitotoxicity, a key mechanism of neuronal damage following a stroke. nih.gov D-serine is directly involved in this pathological process. nih.gov Preclinical models of cerebral ischemia show that D-serine levels increase in the brain's ischemic region. nih.govresearchgate.net This excess D-serine contributes to the overstimulation of NMDARs and subsequent neuronal death. nih.govnih.gov In a mouse model of middle cerebral artery occlusion, genetic deletion of serine racemase was found to be neuroprotective, significantly reducing the size of the ischemic lesion. nih.gov This suggests that inhibiting D-serine synthesis could be a therapeutic strategy for mitigating brain damage after a stroke. nih.gov

Neuropathic Pain: The development and maintenance of chronic pain states, particularly neuropathic pain, involves a process of central sensitization in the spinal cord, which is heavily dependent on NMDAR activation. nih.govnih.gov D-serine has been identified as a key contributor to this process. nih.gov In rat models of arthritic and traumatic spinal cord injury pain, D-serine levels are elevated, and inhibiting serine racemase to lower D-serine levels produces significant antinociceptive effects. nih.govnih.gov These effects are reversed by the direct application of D-serine, confirming its role in mediating NMDAR-dependent pain signaling. nih.gov

Other Disorders: The D-serine pathway is also being investigated in other conditions. In Alzheimer's disease models, D-serine appears to participate in the neurodegenerative process, and reducing brain D-serine levels can attenuate neuronal loss and neuroinflammation. frontiersin.org It has also been implicated in amyotrophic lateral sclerosis (ALS) and depression. nih.govfrontiersin.org

Disease ModelImplication of D-Serine PathwayKey Preclinical Findings
Schizophrenia Hypofunction: Reduced D-serine levels contribute to NMDAR hypoactivity. nih.govfrontiersin.orgSerine racemase knockout mice show schizophrenia-like deficits that are reversed by D-serine treatment. researchgate.net
Ischemic Stroke Hyperfunction: Increased D-serine contributes to NMDAR-mediated excitotoxicity. nih.govnih.govDeletion of serine racemase reduces neuronal damage in mouse models of stroke. nih.gov
Neuropathic Pain Hyperfunction: D-serine contributes to NMDAR-dependent central sensitization. nih.govnih.govInhibition of serine racemase reduces pain-like behaviors in rodent models of arthritis and spinal cord injury. nih.gov
Alzheimer's Disease Hyperfunction: D-serine may enhance excitotoxicity and neuroinflammation. frontiersin.orgReducing D-serine in a mouse model attenuated neuronal loss. frontiersin.org

Advanced Research Methodologies in the Study of O 2 Methylphenyl D Serine and O Arylated Analogues

Computational Chemistry and Molecular Docking for Ligand-Target Interactions

Computational chemistry and molecular docking are indispensable tools for predicting and analyzing the interactions between a ligand, such as O-(2-Methylphenyl)-D-serine, and its biological targets. These in silico methods provide insights into binding affinities, modes of interaction, and the structural basis of molecular recognition, thereby guiding the design and optimization of new drug candidates.

Molecular docking simulations are frequently employed to study the binding of D-serine analogues to the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor and the active site of D-amino acid oxidase (DAAO), the primary enzyme responsible for D-serine degradation. For an O-arylated analogue like this compound, docking studies would model the compound within the binding pocket of these proteins. The introduction of the 2-methylphenyl group is expected to introduce specific steric and electronic interactions that differ significantly from the parent molecule, D-serine.

Key parameters analyzed in these simulations include:

Binding Energy: A calculated value that estimates the affinity of the ligand for the target protein. Lower binding energies typically suggest a more favorable interaction.

Hydrogen Bonding: Identification of hydrogen bonds between the ligand's functional groups (e.g., the amino and carboxyl groups) and amino acid residues in the target's active site.

Hydrophobic and Aromatic Interactions: The 2-methylphenyl group can participate in hydrophobic, pi-pi, or cation-pi interactions with nonpolar and aromatic residues in the binding site, potentially enhancing binding affinity and selectivity. nih.gov

Conformational Analysis: Determining the most stable conformation of the ligand when bound to the receptor, which can influence its activity.

For example, multi-microsecond molecular dynamics simulations have been used to explore the binding of D-serine to the GluN1 and GluN2A ligand-binding domains of the NMDA receptor, revealing complex interactions that contribute to receptor activation. nih.gov Similar computational workflows can be applied to this compound to predict its behavior at the NMDA receptor and to hypothesize whether it would act as an agonist or antagonist.

Advanced Spectroscopic Characterization for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

The definitive identification and structural confirmation of newly synthesized compounds like this compound and its analogues rely on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of O-arylated serine derivatives.

¹H NMR: Provides information about the chemical environment of protons. For an O-arylated serine derivative, characteristic signals would include those for the aromatic protons of the 2-methylphenyl group, the methyl protons, and the protons of the D-serine backbone (α-H, β-CH₂). The chemical shifts and coupling patterns are diagnostic of the final structure. hmdb.cahmdb.cadrugbank.com

¹³C NMR: Shows the chemical shifts of carbon atoms, confirming the number of unique carbons and their functional groups (e.g., carboxyl, aromatic, aliphatic). oregonstate.eduspectrabase.comlibretexts.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. Key vibrational bands for this compound would include:

O-H stretch (from the carboxylic acid)

N-H stretch (from the amine)

C=O stretch (from the carboxylic acid)

C-O stretch (from the ether linkage)

Aromatic C-H and C=C stretches

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight with high accuracy. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific functional groups.

The synthesis of various O-arylated serine derivatives via Chan-Lam cross-coupling has been reported, with products characterized by these spectroscopic methods. acs.orgnih.gov The data from these studies provide a reference for the expected spectroscopic signatures of compounds like this compound.

Table 1: Representative Spectroscopic Data for an O-Arylated Serine Derivative (N-Boc-O-phenyl-L-serine methyl ester)

Click to view data
Technique Observed Data
¹H NMR (CDCl₃)δ 7.30 (t, J = 7.9 Hz, 2H), 7.00 – 6.91 (m, 3H), 5.46 (d, J = 8.1 Hz, 1H), 4.60 (m, 1H), 4.41 (dd, J = 9.4, 2.8 Hz, 1H), 4.22 (dd, J = 9.4, 3.5 Hz, 1H), 3.80 (s, 3H), 1.47 (s, 9H)
¹³C NMR (CDCl₃)δ 170.6, 158.2, 155.6, 129.6, 121.5, 114.9, 80.2, 69.1, 54.3, 52.7, 28.4
IR (film)ν 3374, 2978, 1716, 1598, 1495, 1247, 1166, 1050 cm⁻¹
HRMS (ESI)m/z calculated for C₁₅H₂₂NO₅ [M+H]⁺: 296.1492; found: 296.1492

Data adapted from Molander, G. A., & Biolatto, B. (2014). Copper(II)-Mediated O-Arylation of Protected Serines and Threonines. Organic Letters, 16(18), 4794–4797.

Bioanalytical Techniques for Quantification in Biological Systems (e.g., HPLC)

To understand the pharmacokinetic and pharmacodynamic properties of this compound, sensitive and specific bioanalytical methods are required for its quantification in biological matrices such as plasma, cerebrospinal fluid (CSF), and tissue homogenates. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Due to the chiral nature of amino acids and the presence of its L-enantiomer, methods for analyzing D-serine and its analogues must be stereoselective. Common HPLC-based approaches include:

Chiral Derivatization: The compound is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard reversed-phase HPLC column (e.g., C18). e-tarjome.com Commonly used derivatizing agents include o-phthaldialdehyde (OPA) in combination with a chiral thiol like N-isobutyryl-L-cysteine. researchgate.net

Chiral Stationary Phases: HPLC columns containing a chiral stationary phase can directly separate enantiomers without prior derivatization.

Detection is typically achieved using highly sensitive methods such as fluorescence detection after derivatization with a fluorogenic reagent or mass spectrometry. researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the gold standard for bioanalysis. A validated LC-MS/MS method for D-serine in human plasma, for instance, involves pre-column derivatization followed by mass spectrometric detection, achieving a lower limit of quantification in the nanomolar range. nih.gov

Developing a quantitative assay for this compound would involve optimizing the extraction from the biological matrix, derivatization conditions (if necessary), chromatographic separation, and detection parameters to ensure accuracy, precision, and robustness.

Table 2: Common HPLC Methods for D-Amino Acid Analysis

Click to view data
Method Principle Detection Typical Application
Pre-column Derivatization with OPA/Chiral Thiol Formation of fluorescent diastereomeric isoindoles.FluorescenceQuantification of D/L-serine in plasma and brain tissue. researchgate.net
LC-MS/MS with Chiral Derivatization Formation of diastereomers followed by mass spectrometric detection for high selectivity.Tandem Mass SpectrometryQuantification of D-serine in human plasma for clinical studies. nih.gov
Two-Dimensional HPLC (2D-HPLC) Use of two different columns (e.g., reversed-phase and chiral) for enhanced separation and specificity.Fluorescence or MSAnalysis of multiple free D-amino acids in complex biological samples. e-tarjome.com

In Vitro and Ex Vivo Assay Systems for Enzymatic and Receptor-Based Biological Evaluation

To characterize the biological activity of this compound and its analogues, a variety of in vitro and ex vivo assay systems are utilized. These assays are designed to measure the compound's interaction with specific enzymes and receptors, providing crucial information about its mechanism of action, potency, and efficacy.

Enzymatic Assays: The primary enzymes involved in D-serine metabolism are serine racemase (SR), which synthesizes D-serine from L-serine, and D-amino acid oxidase (DAAO), which degrades D-serine. nih.govtaylorandfrancis.com

Serine Racemase (SR) Activity Assay: The activity of SR is often measured in a two-step enzymatic assay. First, recombinant human SR is incubated with the substrate (L-serine) and the test compound. The amount of D-serine produced is then quantified in a second reaction using DAAO, which oxidizes D-serine and produces hydrogen peroxide. The hydrogen peroxide is then measured using a fluorescent or luminescent probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP). nih.govmdpi.com This assay can determine if this compound or its analogues act as inhibitors or modulators of D-serine synthesis.

D-Amino Acid Oxidase (DAAO) Activity Assay: The inhibitory potential of compounds against DAAO can be assessed by incubating the enzyme with its substrate (D-serine) and the test compound. The rate of substrate degradation or product formation (hydrogen peroxide) is monitored, typically using a colorimetric or fluorometric method. nih.gov

Receptor-Based Assays: The primary pharmacological target for D-serine is the NMDA receptor, where it acts as a co-agonist at the glycine binding site.

Radioligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]glycine or a high-affinity antagonist) from the NMDA receptor. The assay is performed using membrane preparations from brain regions rich in NMDA receptors or from cells expressing recombinant receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, providing a measure of its binding affinity.

Electrophysiology Assays: The functional activity of this compound at the NMDA receptor can be evaluated using electrophysiological techniques such as two-electrode voltage clamp in Xenopus oocytes expressing NMDA receptors or patch-clamp recordings from cultured neurons or brain slices. These methods measure the ion current flowing through the NMDA receptor channel in response to the application of glutamate (B1630785) and the test compound, allowing for the determination of whether the compound is an agonist, antagonist, or partial agonist, as well as its potency (EC₅₀ or IC₅₀). nih.govnih.gov

Metabolomic Profiling to Elucidate Pathway Perturbations

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Untargeted metabolomic profiling is a powerful hypothesis-generating tool to understand the systemic effects of a compound by identifying alterations in metabolic pathways.

The administration of this compound or its analogues to a biological system (e.g., cell culture or an in vivo model) could perturb various metabolic pathways linked to D-serine. Given that D-serine is interconnected with central carbon metabolism, its modulation could have far-reaching effects.

A typical metabolomics workflow involves:

Sample Collection: Biological samples (e.g., plasma, urine, brain tissue) are collected from treated and control groups.

Metabolite Extraction: Metabolites are extracted from the samples.

Analytical Measurement: The extracted metabolites are analyzed using high-throughput platforms, most commonly LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS).

Data Analysis: The complex datasets are processed to identify metabolites that are significantly up- or down-regulated in the treated group compared to the control.

Pathway Analysis: The differentially expressed metabolites are mapped onto known metabolic pathways (e.g., using databases like KEGG) to identify which pathways are most significantly perturbed.

For a compound related to D-serine, key pathways of interest for metabolomic analysis would include:

Glycine, Serine, and Threonine Metabolism: To assess direct effects on the synthesis and degradation of these interconnected amino acids.

One-Carbon Metabolism: Serine is a major donor of one-carbon units for the synthesis of nucleotides, lipids, and for methylation reactions.

Glutathione Biosynthesis: Serine is a precursor for cysteine, a key component of the antioxidant glutathione.

Glycerophospholipid Metabolism: Serine is a component of phospholipids (B1166683) like phosphatidylserine.

By identifying these pathway perturbations, metabolomic profiling can provide valuable insights into the mechanism of action of this compound and may reveal unexpected biological effects or potential biomarkers of its activity.

Future Research Directions and Conceptual Therapeutic Potential

Exploration of Novel O-Aryl Substituents and Linkages on D-Serine Scaffold

The future development of more potent and selective serine racemase inhibitors derived from the O-arylated D-serine scaffold hinges on systematic structure-activity relationship (SAR) studies. Research suggests that the phenoxy substituent is a critical feature for the inhibitory activity of this class of compounds. nih.gov The 2-methylphenyl group of O-(2-Methylphenyl)-D-serine represents just one of many possibilities. Future research should focus on the rational design and synthesis of new analogs by modifying this aryl moiety.

Key areas of exploration include:

Electronic Effects : Introducing various electron-donating or electron-withdrawing groups at different positions on the phenyl ring could significantly alter the compound's binding affinity for the active site of serine racemase. For example, para-halogenated aryl groups have been noted for their role in the inhibition of other metabolic enzymes, a strategy that could be explored here. researchgate.net

Steric Hindrance : Modifying the size and shape of the substituents can influence how the inhibitor fits within the enzyme's binding pocket, potentially increasing selectivity over other enzymes.

Linkage Modification : While an ether linkage is present in this compound, exploring alternative, bioisosteric linkages such as thioethers, sulfones, or amides could lead to compounds with improved stability, altered pharmacokinetic profiles, and novel interactions with the target enzyme.

These explorations can systematically map the chemical space around the D-serine scaffold to identify derivatives with optimized potency and selectivity.

Table 1: Conceptual Structure-Activity Relationship (SAR) for O-Aryl D-Serine Derivatives
Aryl Substituent ModificationRationalePredicted Effect on Serine Racemase Inhibition (IC₅₀)
Addition of para-Chloro groupIntroduces an electron-withdrawing group, potentially altering binding interactions.Potential for increased potency (Lower IC₅₀).
Replacement of Methyl with TrifluoromethylIncreases steric bulk and acts as a strong electron-withdrawing group.May increase or decrease potency depending on active site topology.
Shifting Methyl from ortho to meta positionAlters the spatial arrangement of the substituent relative to the ether linkage.Likely to alter binding affinity; effect is unpredictable without modeling.
Introduction of a bulky tert-Butyl groupSignificantly increases steric hindrance.May decrease potency by preventing optimal fit in the binding pocket.

Investigation of Polypharmacological Profiles of O-Arylated D-Serine Derivatives

While the primary target of this compound is presumed to be serine racemase, a thorough understanding of its full pharmacological profile is essential. Polypharmacology, the ability of a compound to interact with multiple targets, can be both beneficial and detrimental. Future research must investigate the potential for O-arylated D-serine derivatives to engage with other biologically relevant targets.

Potential off-targets within the D-amino acid network include:

D-amino acid oxidase (DAAO) : This flavoenzyme is the primary enzyme responsible for the degradation of D-serine. researchgate.netnih.gov Inhibition of DAAO represents an alternative strategy for increasing D-serine levels. nih.gov It is crucial to determine if O-arylated D-serine derivatives possess any inhibitory activity against DAAO, as this would have a compounding effect on D-serine concentrations.

NMDA Receptor Subunits : As structural analogs of the NMDA co-agonist D-serine, these compounds must be screened for any direct agonist or antagonist activity at the glycine-binding site of the NMDA receptor. nih.govcambridge.org Direct interaction could lead to complex downstream effects, independent of serine racemase inhibition.

Other Amino Acid Transporters and Racemases : The broader network of amino acid signaling involves numerous transporters and potentially other racemases. nih.gov Screening against a panel of these related proteins would provide a more complete picture of the selectivity and potential side effects of these derivatives.

A comprehensive polypharmacological profile will be critical for advancing these compounds toward preclinical development, allowing for a better prediction of both therapeutic efficacy and potential adverse effects.

Strategies for Targeted Delivery and Preclinical Bioavailability Studies

A significant hurdle for any neurotherapeutics is the ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations within the central nervous system (CNS). cd-bioparticles.net The physicochemical properties of this compound and its derivatives will dictate their ability to passively diffuse into the brain. Future research must prioritize preclinical pharmacokinetic and bioavailability studies.

Key research strategies should include:

In Vitro BBB Models : Initial screening using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict the passive permeability of new derivatives.

Pharmacokinetic Profiling : In vivo studies in animal models are necessary to determine crucial parameters such as half-life, clearance, and brain-to-plasma concentration ratios. The clearance of D-serine itself is heavily influenced by DAAO, particularly in the periphery, which can impact bioavailability. nih.govresearchgate.net Understanding how derivatives are metabolized is therefore essential.

Targeted Delivery Systems : For compounds with poor intrinsic BBB permeability, novel drug delivery strategies could be employed. These include the use of nanotechnology-based carriers like liposomes or polymer nanoparticles, which can be designed to protect the drug from degradation and facilitate transport into the CNS. cd-bioparticles.net

Prodrug Approaches : The chemical structure of the derivatives could be modified to create a prodrug—an inactive form that is converted to the active inhibitor after crossing the BBB. This can improve brain penetration and reduce peripheral exposure.

Successful development requires a parallel focus on both the pharmacodynamic potency of the compounds and their pharmacokinetic suitability for treating CNS disorders.

Contribution to Understanding Broader D-Amino Acid Signaling Networks

Beyond their therapeutic potential, potent and selective inhibitors like this compound are invaluable as chemical probes to explore the fundamental biology of D-amino acid signaling. D-serine is a critical neuromodulator that plays a key role in synaptic plasticity, learning, and memory by regulating NMDA receptor function. cambridge.orgtamu.edu

The use of specific inhibitors can help elucidate:

Region-Specific Roles of D-Serine : D-serine is not uniformly distributed throughout the brain. nih.gov Using a specific inhibitor would allow researchers to investigate the consequences of reducing D-serine synthesis in specific neural circuits, such as the hippocampus or cortex, and its effect on processes like long-term potentiation (LTP). nih.gov

Pathophysiological Mechanisms : In diseases where D-serine levels are dysregulated—such as elevated levels in Alzheimer's disease and reduced levels in schizophrenia—these inhibitors can be used in disease models to test hypotheses about the causal role of D-serine in the progression of symptoms. nih.govresearchgate.net

By providing a means to precisely manipulate D-serine levels, these compounds can significantly advance our understanding of the complex and dynamic D-amino acid signaling network in both health and disease.

Q & A

Q. What are the key challenges in synthesizing O-(2-Methylphenyl)-D-serine with high chiral purity, and what methodological approaches address them?

Synthesis of chiral amino acid derivatives like this compound requires enantioselective resolution. Evidence from O-methyl-D-serine synthesis (a structurally analogous compound) shows that diastereomeric salt formation using resolving agents (e.g., N-acetyl-D-phenylalanine) followed by crystallization can achieve >90% chiral purity . Regeneration of the free amino acid via pH adjustment (HCl/NaOH) and solvent extraction is critical to retain stereochemical integrity. Method optimization, such as solvent ratios (methanol/water) and temperature control during crystallization, significantly impacts yield and purity .

Q. Which analytical techniques are most reliable for quantifying D-serine derivatives in complex biological matrices?

High-performance liquid chromatography (HPLC) with chiral columns (e.g., Sumichiral) is widely used for enantiomeric separation of D-serine analogs. For instance, validated methods report a limit of quantification (LOQ) of 0.3 µmol/L for D-serine in cerebrospinal fluid (CSF), with >87% recovery and <6.6% between-day reproducibility . Mass spectrometry (MS) coupled with derivatization (e.g., o-phthalaldehyde) enhances sensitivity for low-abundance isomers in tissues or plasma .

Q. What is the biochemical role of D-serine derivatives in glutamatergic neurotransmission?

D-serine acts as a co-agonist at NMDA receptors (NMDARs), modulating synaptic plasticity and long-term potentiation (LTP). This compound may similarly influence receptor binding kinetics due to its aryl substitution, potentially altering affinity for the glycine-binding site . Astrocytes are primary sources of endogenous D-serine, and its regulation is linked to synaptic NMDAR activity .

Q. How do structural modifications (e.g., O-aryl groups) affect the stability and solubility of D-serine derivatives?

Substituents like 2-methylphenyl groups enhance lipophilicity, potentially improving blood-brain barrier (BBB) penetration. However, increased hydrophobicity may reduce aqueous solubility, necessitating formulation adjustments (e.g., co-solvents or salt formation). Stability studies on similar compounds (e.g., O-phospho-D-serine) show sensitivity to heat and light, requiring storage at controlled temperatures and pH ~7 .

Q. What in vitro models are suitable for preliminary screening of D-serine analogs in neurological disease research?

Primary astrocyte cultures or neuronal-astrocyte co-cultures are ideal for studying NMDAR modulation. Electrophysiological assays (e.g., patch-clamp) quantify receptor activation, while fluorescence-based calcium imaging tracks intracellular signaling cascades. For neurotoxicity screening, mitochondrial respiration assays (e.g., MTT) and oxidative stress markers (e.g., ROS) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in clinical studies involving D-serine’s role in metabolic diseases?

Discrepancies in human studies (e.g., D-serine levels in diabetes) often arise from methodological variability:

  • Measurement specificity : Distinguish D- vs. L-serine using chiral columns or enzymatic assays (D-amino acid oxidase) .
  • Cohort stratification : Control for renal function, as D-serine clearance is kidney-dependent .
  • Dose-response analysis : Preclinical data suggest U-shaped efficacy curves (e.g., 100–300 mg/kg in mice), necessitating careful dose optimization .

Q. What experimental strategies optimize the pharmacokinetic profile of this compound for CNS targeting?

  • Prodrug design : Esterification (e.g., acetyl or tert-butyl) improves BBB permeability, with enzymatic hydrolysis releasing the active compound in the brain .
  • Pharmacokinetic modeling : Use radiolabeled tracers (e.g., ¹⁴C) to study distribution in rodents, focusing on brain-to-plasma ratios and renal excretion .
  • Co-administration with DAAO inhibitors : Block peripheral degradation to enhance bioavailability .

Q. How do researchers address batch-to-batch variability in chiral purity during scale-up synthesis?

Implement process analytical technology (PAT):

  • In-line HPLC monitoring : Real-time tracking of enantiomeric excess (ee) during crystallization .
  • Design of experiments (DoE) : Optimize parameters (solvent composition, cooling rates) using response surface methodology .
  • Salt screening : Test alternative resolving agents (e.g., D-tartaric acid) to improve diastereomer separation .

Q. What mechanisms underlie D-serine’s dual role in neuroprotection and potential neurotoxicity?

  • NMDAR overactivation : Excessive D-serine potentiates excitotoxicity via prolonged Ca²⁺ influx, necessitating precise dosing in stroke models .
  • Astrocyte-neuron crosstalk : Dysregulated serine racemase (SR) expression in astrocytes alters synaptic D-serine levels, linked to neurodegenerative phenotypes in Alzheimer’s models .
  • Oxidative stress : High-dose D-serine (≥1,000 mg/kg) induces mitochondrial swelling in vitro, requiring antioxidant co-therapies (e.g., N-acetylcysteine) .

Q. How can high-throughput systems improve translational research on D-serine derivatives?

  • Microfluidics : Miniaturized platforms for parallel synthesis and screening of analogs .
  • Omics integration : Combine metabolomics (D-serine levels) with transcriptomics (NMDAR subunit expression) in patient-derived cells .
  • Machine learning : Train models on structural-activity relationships (SAR) to predict BBB penetration or metabolic stability .
    化知为学24年第二次有机seminar——文献检索与常见术语
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.